N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)isobutyramide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)isobutyramide is a synthetic organic compound characterized by the presence of a dioxido-dihydrothiophene ring and a p-tolyl group attached to an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)isobutyramide typically involves the following steps:
Formation of the Dioxido-Dihydrothiophene Ring: This can be achieved through the oxidation of a dihydrothiophene precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a nucleophilic substitution reaction, where a p-tolyl halide reacts with the dioxido-dihydrothiophene intermediate.
Formation of the Isobutyramide Moiety: The final step involves the reaction of the intermediate with isobutyryl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the dioxido-dihydrothiophene ring can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a dihydrothiophene ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the p-tolyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents:
p-Tolyl halides, isobutyryl chloride.Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Dihydrothiophene derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)isobutyramide involves its interaction with specific molecular targets and pathways. The dioxido-dihydrothiophene ring and p-tolyl group may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrothiophen-3-yl)-N-(p-tolyl)isobutyramide: Lacks the dioxido group, leading to different chemical and biological properties.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(phenyl)isobutyramide: Contains a phenyl group instead of a p-tolyl group, affecting its reactivity and applications.
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)isobutyramide is unique due to the presence of both the dioxido-dihydrothiophene ring and the p-tolyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11(2)15(17)16(13-6-4-12(3)5-7-13)14-8-9-20(18,19)10-14/h4-9,11,14H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZVSKCPQFTYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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